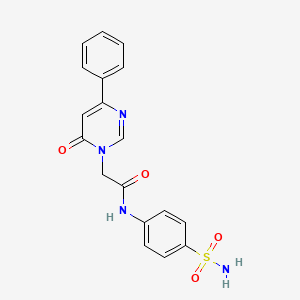![molecular formula C22H22N4O4 B6541548 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058423-34-9](/img/structure/B6541548.png)
3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a furan ring, a piperazine ring, and a pyrimidinone ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting chemical properties. The furan ring is a heterocyclic compound that can participate in aromatic stacking interactions. The piperazine ring is a common motif in pharmaceuticals and could contribute to the compound’s biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antioxidant Activities
This compound, due to its furan-based structure, could potentially have antiproliferative and antioxidant activities . Furan-based compounds have been studied for their potential in developing new drug agents . For instance, some furan-based thiosemicarbazides and 1,2,4-triazoles have shown promising antiproliferative activity against the cervical (HeLa) cancer cell line .
Anti-tubercular Agents
Compounds with similar structures, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It’s possible that “F5228-0201” could have similar applications.
Antibacterial Activities
Chalcones, which are structurally similar to “F5228-0201”, have been researched for their wide range of biological activities, including antibacterial properties . Therefore, “F5228-0201” might also have potential antibacterial applications.
Antimalarial Activities
Chalcones have also been studied for their antimalarial properties . Given the structural similarity, “F5228-0201” could potentially be used in antimalarial research.
Antiviral Activities
Again, due to the structural similarity to chalcones, “F5228-0201” could potentially have antiviral properties .
Anti-inflammatory and Analgesic Activities
Chalcones have been researched for their anti-inflammatory and analgesic activities . “F5228-0201” might also have potential in these areas.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-16-4-6-17(7-5-16)18-13-20(27)26(15-23-18)14-21(28)24-8-10-25(11-9-24)22(29)19-3-2-12-30-19/h2-7,12-13,15H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBBOXDMTNLWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541467.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541469.png)
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541477.png)
![3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541488.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541490.png)
![1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6541497.png)
![2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzamide](/img/structure/B6541504.png)

![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6541512.png)
![2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B6541520.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541554.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541555.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541561.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6541562.png)